molecular formula C26H28N4O4S B2920991 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1260633-57-5

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2920991
CAS No.: 1260633-57-5
M. Wt: 492.59
InChI Key: ONRQOQDMHHXZOL-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, supplied for research and development purposes. It is identified by the CAS Number 1260633-57-5 and has a molecular formula of C₂₆H₂₈N₄O₄S, corresponding to a molecular weight of 492.6 g/mol . The compound features a complex molecular structure that integrates a 3-butyl-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one core linked via a thioether bridge to an N-(2,4-dimethoxyphenyl)acetamide group. This structure is representative of a pyrrolo[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its potential to interact with various biological targets. As such, this chemical is a valuable building block or intermediate for researchers in fields such as medicinal chemistry, drug discovery, and chemical biology. It can be utilized in the design and synthesis of novel compounds, for probing biochemical pathways, or in high-throughput screening assays to identify new therapeutic leads. This product is intended For Research Use Only (RUO) and is not approved for use in humans, as a drug, or for any diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-4-5-13-30-25(32)24-23(19(15-27-24)17-9-7-6-8-10-17)29-26(30)35-16-22(31)28-20-12-11-18(33-2)14-21(20)34-3/h6-12,14-15,27H,4-5,13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRQOQDMHHXZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activities. This article aims to delve into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C26H28N4O3S
  • Molecular Weight : 476.6 g/mol
  • CAS Number : 1261009-20-4

Structural Features

The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity. The presence of a thioether linkage and dimethoxyphenyl group suggests potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds with pyrrolo[3,2-d]pyrimidine scaffolds exhibit notable anticancer properties. For instance, studies have shown that derivatives of this scaffold can selectively target folate receptors (FRs) and proton-coupled folate transporters (PCFT), leading to effective inhibition of tumor cell proliferation. A related study demonstrated that a compound structurally similar to our target showed an IC50 value of 1.7 nM against KB human tumor cells expressing FRα and PCFT .

Inhibition of Enzymatic Activity

The compound may also inhibit key enzymes involved in nucleotide biosynthesis. Specifically, it has been suggested that pyrrolo[3,2-d]pyrimidines can act as inhibitors of the enzyme GARFTase (Glycinamide Ribonucleotide Formyltransferase), which plays a crucial role in the de novo purine synthesis pathway. This inhibition could lead to reduced proliferation of rapidly dividing cells, such as cancer cells .

Case Studies

  • Case Study on Antifolate Activity : A study involving a series of pyrrolo[3,2-d]pyrimidine derivatives found that specific modifications increased their selectivity and potency against cancer cells. The most active analogs demonstrated significant efficacy in preclinical models, suggesting the potential for further development as anticancer agents .
  • In Vivo Efficacy : Another investigation into the pharmacokinetics and efficacy of pyrrolo[3,2-d]pyrimidine derivatives in animal models showed promising results in treating inflammatory conditions and cancers . The compounds were well-tolerated and displayed significant therapeutic effects.

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivitySelective uptake by FRs; potent against KB cells
Enzyme InhibitionInhibits GARFTase involved in purine biosynthesis
In Vivo EfficacyEffective in reducing tumor growth in animal models

Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological Effect
Compound 13-carbon bridgeIC50 = 1.7 nM
Compound 24-carbon bridgeImproved selectivity
Compound 3Thienoyl substitutionEnhanced FR-targeted activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at the pyrrolo-pyrimidine core and the acetamide side chain. Below is a comparative analysis based on evidence-derived

Table 1: Structural and Functional Comparison

Compound Name / ID 3-Position Substituent 7-Position Substituent Acetamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound Butyl (C4H9) Phenyl N-(2,4-dimethoxyphenyl) C27H27N4O4S ~519.6* High lipophilicity (butyl); hydrogen-bond acceptors (methoxy groups)
N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide 4-Methoxyphenyl Phenyl N-(3-ethylphenyl) C29H26N4O3S 510.6 Aryl substituent (electron-rich methoxy); reduced solubility vs. target
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate 4-Chlorophenyl Ethyl ester Dipentylamino C32H36ClN5O3 606.2 Chlorine enhances electronegativity; ester group increases polarity
EP 4 374 877 A2 (Example 1) - - Morpholine-ethoxy-phenyl C34H35F3N6O5 688.7 Macrocyclic features; trifluoromethyl enhances metabolic stability

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s butyl group at the 3-position increases lipophilicity compared to the 4-methoxyphenyl group in or the 4-chlorophenyl group in . This may enhance membrane permeability but reduce aqueous solubility. the 3-ethylphenyl group in , which lacks such interactions .

Electronic and Steric Modifications: Replacement of the 7-phenyl group with an ethyl ester (as in ) introduces polarity, altering solubility and reactivity. The ester group could serve as a prodrug moiety. The dipentylamino group in adds steric bulk, possibly affecting binding pocket compatibility.

Crystallographic Insights :

  • While crystallographic data for the target compound are absent, analogs like exhibit disorder in the pyrrolo-pyrimidine core, suggesting conformational flexibility. Hydrogen-bonding patterns (e.g., N-H···O interactions) in related structures influence crystal packing and stability .

Biological Implications: The morpholine-ethoxy-phenyl group in demonstrates how heterocyclic side chains can enhance pharmacokinetic properties (e.g., bioavailability). The target compound’s dimethoxy groups may mimic this effect.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with heterocyclic core formation followed by functionalization. For example, a pyrrolo[3,2-d]pyrimidine scaffold can be synthesized via cyclization of dicarboxylate intermediates with aryl isocyanates (e.g., using 4-chlorophenyl isocyanate), followed by thioacetamide coupling . Key steps include:

  • Solvent selection : Anhydrous ethanol or dichloromethane for moisture-sensitive intermediates.
  • Catalysts : Sodium hydride (NaH) for deprotonation in nucleophilic substitution reactions .
  • Temperature control : Low temperatures (273–278 K) to stabilize reactive intermediates .
  • Purification : Recrystallization from ethanol/methylene dichloride mixtures improves purity .

Q. How should researchers approach purification and characterization to ensure structural fidelity?

  • Chromatography : Use silica gel column chromatography with hexane/acetone gradients to isolate intermediates .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol for block-like crystals) to enhance crystallinity for X-ray diffraction .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aryl protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between pyrrolopyrimidine and phenyl rings) using SHELX refinement .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

  • Refinement protocols : Use SHELXL for high-resolution data to adjust torsional angles and hydrogen bonding networks .
  • Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify C–H···O and π–π interactions that stabilize the crystal lattice .
  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles to validate force fields .

Q. How can SAR studies elucidate the role of the thioacetamide moiety in bioactivity?

  • Analog synthesis : Replace the thioacetamide group with sulfone or phosphonate derivatives to assess electronic effects .
  • Biological assays : Test inhibition of targets like Toll-like Receptor 4 (TLR4) or purine nucleoside phosphorylase (PNP) using in vitro kinase assays .
  • Docking simulations : Map the thioacetamide’s sulfur atom to hydrophobic pockets in protein active sites (e.g., PNP) using AutoDock Vina .

Q. How do intermolecular interactions influence physicochemical properties?

  • Crystal packing analysis : Identify weak C–H···O hydrogen bonds and π–π stacking (e.g., between pyrrolopyrimidine moieties at 3.59 Å separation) that enhance thermal stability .
  • Solubility optimization : Modify substituents (e.g., methoxy vs. chloro groups) to disrupt H-bond networks, improving aqueous solubility .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting data in reaction yields or crystallographic parameters?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature) and identify optimal conditions .
  • Multi-software validation : Cross-check X-ray refinements with programs like Olex2 and PLATON to resolve disorder in residues .
  • Statistical analysis : Apply R-factors and goodness-of-fit (S) metrics to assess data reliability .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupTriclinic, P1P1
Unit cell dimensionsa=9.661A˚a = 9.661 \, \text{Å}, α=72.11\alpha = 72.11^\circ
RR-factor0.054
Dihedral angle (pyrrolopyrimidine vs. phenyl)61.05°

Q. Table 2. Synthetic Optimization

VariableOptimal ConditionImpact
SolventAnhydrous ethanolYield ↑ 15%
Catalyst (NaH)2.5 equivalentsPurity > 95%
Reaction time3 h at 298 KByproduct ↓

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